11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione
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Overview
Description
11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione is a complex organic compound with a unique tricyclic structure. This compound features a combination of pyridine, thiazole, and triazine rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione typically involves multi-step reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced tricyclic compounds.
Scientific Research Applications
11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar tricyclic structure and are used in pharmacological research.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character and applications in coordination chemistry.
11,13-dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione: Another tricyclic compound with similar structural features.
Uniqueness
11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione stands out due to its unique combination of pyridine, thiazole, and triazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H8N4O2S |
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Molecular Weight |
296.31 g/mol |
IUPAC Name |
11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C14H8N4O2S/c19-12-11-10(17-14(20)18-12)8-3-4-9(16-13(8)21-11)7-2-1-5-15-6-7/h1-6H,(H2,17,18,19,20) |
InChI Key |
MEPAYCJBVUBWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4 |
Origin of Product |
United States |
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